(6Z)-6-[[2-[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-methoxycyclohexa-2,4-dien-1-one
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Overview
Description
2-hydroxy-3-methoxybenzaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including hydroxyl, methoxy, pyrazolyl, toluidino, and triazinyl groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 2-hydroxy-3-methoxybenzaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone typically involves multi-step organic reactions. The initial step often includes the preparation of 2-hydroxy-3-methoxybenzaldehyde, which can be synthesized through the hydroxylation and methoxylation of benzaldehyde derivatives . Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-hydroxy-3-methoxybenzaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled reaction temperatures . Major products formed from these reactions depend on the specific reagents and conditions employed, but they often include substituted benzaldehydes, pyrazoles, and triazines .
Scientific Research Applications
2-hydroxy-3-methoxybenzaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 2-hydroxy-3-methoxybenzaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The specific molecular targets and pathways depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, 2-hydroxy-3-methoxybenzaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone stands out due to its unique combination of functional groups and chemical reactivity. Similar compounds include:
2-hydroxy-4-methoxybenzaldehyde: Lacks the pyrazolyl, toluidino, and triazinyl groups, resulting in different chemical properties and applications.
3,4-dimethoxybenzaldehyde: Contains two methoxy groups but lacks the hydroxyl, pyrazolyl, toluidino, and triazinyl groups, leading to distinct reactivity and uses.
4-hydroxy-3-methoxybenzaldehyde: Similar to the parent compound but without the additional functional groups, affecting its biological and chemical behavior.
Properties
Molecular Formula |
C23H24N8O2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[(E)-[[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C23H24N8O2/c1-14-8-10-18(11-9-14)25-21-26-22(28-23(27-21)31-16(3)12-15(2)30-31)29-24-13-17-6-5-7-19(33-4)20(17)32/h5-13,32H,1-4H3,(H2,25,26,27,28,29)/b24-13+ |
InChI Key |
MNVYJMSPRGCHGD-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N/N=C/C4=C(C(=CC=C4)OC)O |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)NN=CC4=C(C(=CC=C4)OC)O |
Origin of Product |
United States |
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